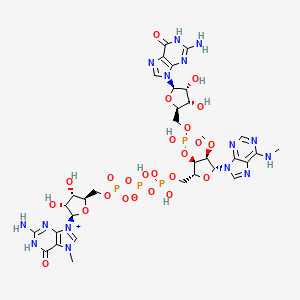

m7Gpppm6AmpG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H45N15O24P4 |

|---|---|

Molecular Weight |

1159.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C33H45N15O24P4/c1-36-23-14-24(38-7-37-23)46(8-39-14)31-22(63-3)21(70-73(55,56)64-4-11-17(49)19(51)29(67-11)47-9-40-15-25(47)41-32(34)43-27(15)53)13(69-31)6-66-75(59,60)72-76(61,62)71-74(57,58)65-5-12-18(50)20(52)30(68-12)48-10-45(2)16-26(48)42-33(35)44-28(16)54/h7-13,17-22,29-31,49-52H,4-6H2,1-3H3,(H10-,34,35,36,37,38,41,42,43,44,53,54,55,56,57,58,59,60,61,62)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |

InChI Key |

DIMGFCCAJKOSNT-RKTALREWSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The m7GpppAmG Cap: A Technical Guide to its Function and Analysis in mRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap of messenger RNA (mRNA) is a critical determinant of its fate, influencing stability, processing, nuclear export, and translation initiation. While the canonical 7-methylguanosine (m7G) cap is well-understood, further modifications of the cap structure, such as the N6,2'-O-dimethylation of the first transcribed adenosine (m6Am), add another layer of regulatory complexity. This technical guide provides an in-depth exploration of the m7GpppAmG (N6,2'-O-dimethyladenosine-capped) mRNA structure, its synthesis, biological function, and the experimental methodologies used for its characterization. This document is intended to be a comprehensive resource for researchers in molecular biology, drug development, and RNA therapeutics.

Introduction to the m7GpppAmG Cap Structure

Eukaryotic mRNAs are distinguished by a 5' cap structure, which is added co-transcriptionally. The most basic form is the Cap-0 structure (m7GpppN). In higher eukaryotes, this is often followed by methylation of the 2'-hydroxyl group of the first nucleotide to form a Cap-1 structure (m7GpppNm). When the first transcribed nucleotide is adenosine, it can be further methylated at the N6 position to create N6,2'-O-dimethyladenosine (m6Am), resulting in the m7GpppAmG cap structure. This modification is catalyzed by the enzyme Phosphorylated CTD-Interacting Factor 1 (PCIF1) and has been shown to play a significant role in the regulation of gene expression, particularly by modulating translation efficiency.

Synthesis of the m7GpppAmG Cap

The formation of the m7GpppAmG cap is a multi-step enzymatic process that occurs in the nucleus during transcription.

-

Initiation of Transcription : RNA Polymerase II (Pol II) initiates transcription, leaving a 5'-triphosphate on the nascent mRNA.

-

Capping Enzyme Complex : The capping enzyme complex is recruited to the C-terminal domain (CTD) of Pol II. This complex carries out three sequential reactions:

-

RNA triphosphatase removes the terminal phosphate from the 5' end of the mRNA.

-

Guanylyltransferase adds a guanosine monophosphate (GMP) in a 5'-5' triphosphate linkage.

-

RNA (guanine-7-)methyltransferase (RNMT) methylates the guanine at the N7 position, using S-adenosylmethionine (SAM) as a methyl donor, to form the Cap-0 structure (m7GpppN).

-

-

2'-O-Methylation : A cap-specific 2'-O-methyltransferase then methylates the ribose of the first nucleotide to create the Cap-1 structure (m7GpppAm).

-

N6-Adenosine Methylation : The final step in the formation of the m7GpppAmG cap is the N6-methylation of the 2'-O-methylated adenosine. This reaction is catalyzed by PCIF1 (also known as CAPAM) , which is recruited to the Pol II CTD.[1][2] PCIF1 utilizes SAM as a methyl donor to complete the m7GpppAmG structure.[3][4]

Caption: Biosynthesis pathway of the m7GpppAmG mRNA cap.

Biological Function of the m7GpppAmG Cap

The m7GpppAmG cap has been implicated in several aspects of mRNA metabolism, with its most pronounced effect being on translation.

-

Modulation of Translation Initiation : The primary role of the m6Am modification is the suppression of cap-dependent translation.[5] This is thought to occur by reducing the binding affinity of the cap-binding protein eIF4E to the 5' end of the mRNA. By attenuating translation, the m6Am cap provides a mechanism for fine-tuning protein expression levels.

-

mRNA Stability : While the m7G cap, in general, protects mRNA from exonucleolytic degradation, the specific contribution of the m6Am modification to mRNA stability is an area of active investigation. Some studies suggest that m6Am can increase the stability of a subset of mRNAs.

-

Self vs. Non-self Recognition : The 2'-O-methylation of the first nucleotide (Cap-1 structure) is crucial for the innate immune system to distinguish "self" from "non-self" RNA. The m6Am modification may further contribute to this discrimination.

Quantitative Data

Table 1: Kinetic Parameters of PCIF1

| Substrate | Km (nM) | kcat (min-1) | Reference |

| m7GpppAmG (dinucleotide) | 208 | 0.34 |

Table 2: Binding Affinities for Cap Structures

| Protein | Ligand | Kd / Km (µM) | Method | Reference |

| PCIF1 | Uncapped 5'-Am oligo | ~0.4 | In vitro binding/methyltransfer | |

| PCIF1 | Cap analog (m7GpppA) | ~0.3 | In vitro binding/methyltransfer | |

| eIF4E | m7GTP | ~0.009 | Fluorometric titration | |

| Nuclear Cap-Binding Complex (CBC) | m7GpppG | High Affinity | X-ray crystallography |

Experimental Protocols

In Vitro Synthesis of m7GpppAmG-Capped mRNA

Objective: To produce mRNA with a 5' m7GpppAmG cap for use in functional assays.

Methodology: Co-transcriptional capping using a trinucleotide cap analog like CleanCap® Reagent AG (m7GpppAmG).

Protocol Outline:

-

Template Preparation: Generate a linear DNA template containing a T7 promoter followed by an AG initiation sequence. The template should also include the coding sequence of interest and a poly(A) tail.

-

In Vitro Transcription Reaction Setup:

-

Assemble the reaction at room temperature to prevent spermidine-induced DNA precipitation.

-

Combine reaction buffer, rNTPs, DTT (optional but recommended), CleanCap® Reagent AG, and the DNA template.

-

Initiate the reaction by adding T7 RNA polymerase.

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for 30 minutes at 37°C to digest the DNA template.

-

Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.

Caption: Workflow for in vitro synthesis of m7GpppAmG-capped mRNA.

In Vitro Methylation Assay for PCIF1 Activity

Objective: To determine the methyltransferase activity of recombinant PCIF1.

Methodology: An in vitro reaction using recombinant PCIF1, a substrate RNA, and a methyl donor, followed by quantification of the methylated product.

Protocol Outline:

-

Recombinant Protein: Purify recombinant GST-tagged or His-tagged PCIF1.

-

Substrate: Use a synthetic RNA oligonucleotide with a 5' m7GpppAm cap or in vitro transcribed mRNA with a Cap-1 structure.

-

Reaction Setup:

-

In a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT), combine the substrate RNA and recombinant PCIF1.

-

Initiate the reaction by adding S-adenosylmethionine (SAM), which can be radiolabeled (e.g., ³H-SAM) for detection by scintillation counting or unlabeled for detection by LC-MS/MS.

-

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0-60 minutes).

-

Detection and Quantification:

-

Radiolabeling: Stop the reaction, spot onto a filter paper, wash away unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

LC-MS/MS: Stop the reaction and digest the RNA to nucleosides for analysis by liquid chromatography-mass spectrometry to quantify the m6Am product.

-

Cap-Binding Pull-Down Assay

Objective: To assess the binding of proteins to the m7G cap.

Methodology: Immobilized m7G-cap analog is used to "pull down" interacting proteins from a cell lysate.

Protocol Outline:

-

Cell Lysate Preparation: Prepare a total cell lysate from cells expressing the protein of interest (e.g., FLAG-tagged PCIF1).

-

Bead Preparation: Equilibrate m7GTP-Sepharose beads or similar agarose beads with a suitable binding buffer.

-

Binding: Incubate the cell lysate with the prepared beads for several hours to overnight at 4°C to allow for protein binding.

-

Washing: Wash the beads extensively with binding buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads. This can be done by competitive elution with a free cap analog (e.g., m7GpppA) or by denaturation with SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest.

Caption: Workflow for a cap-binding pull-down assay.

LC-MS/MS Quantification of m6Am

Objective: To accurately quantify the ratio of m6Am to unmodified adenosine in an RNA sample.

Methodology: Enzymatic digestion of RNA to single nucleosides followed by separation and quantification using liquid chromatography-tandem mass spectrometry.

Protocol Outline:

-

RNA Isolation: Isolate total RNA or poly(A)-selected mRNA from cells or tissues.

-

RNA Digestion:

-

Digest the RNA to mononucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into an LC-MS/MS system.

-

Separate the nucleosides by reverse-phase liquid chromatography.

-

Detect and quantify m6Am and adenosine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Quantification: Generate a standard curve using known concentrations of m6Am and adenosine to calculate the absolute or relative amounts in the sample.

Luciferase Reporter Assay for Translation Efficiency

Objective: To compare the translational efficiency of mRNAs with different cap structures (e.g., m7GpppAmG vs. m7GpppAm).

Methodology: Transfecting cells with in vitro transcribed luciferase reporter mRNAs and measuring the resulting luciferase activity.

Protocol Outline:

-

Reporter mRNA Synthesis: Synthesize luciferase (e.g., Firefly or Renilla) reporter mRNAs with the desired cap structures (m7GpppAmG and a control cap) using in vitro transcription as described in section 5.1.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa, HEK293T).

-

Transfect the cells with equimolar amounts of the different reporter mRNAs. A co-transfected control reporter (e.g., a different luciferase under the control of a standard cap) can be used to normalize for transfection efficiency.

-

-

Incubation: Incubate the cells for a period sufficient for mRNA translation and protein expression (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer and the appropriate luciferase substrate.

-

Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity (if used) and compare the translational efficiencies of the different capped mRNAs.

Conclusion

The m7GpppAmG cap represents a significant regulatory modification at the 5' end of mRNA. Its synthesis by PCIF1 and its role in attenuating translation provide a nuanced mechanism for controlling gene expression. The experimental protocols detailed in this guide offer a robust framework for investigating the function and dynamics of this and other cap modifications. As the field of RNA biology and therapeutics continues to expand, a thorough understanding of the diverse landscape of mRNA cap structures will be paramount for the development of novel therapeutic strategies and a deeper comprehension of fundamental biological processes.

References

- 1. The cap-specific m6A methyltransferase, PCIF1/CAPAM, is dynamically recruited to the gene promoter in a transcription-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the m6Am methyltransferase PCIF1 reveals the location and functions of m6Am in the transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Modified Cap Analogs

The 5' cap is a critical structural feature of eukaryotic messenger RNA (mRNA), essential for its stability, transport, and efficient translation into protein. The development of synthetic cap analogs has been pivotal for the in vitro transcription (IVT) of functional mRNA for research, therapeutic, and vaccine applications. This guide provides a detailed overview of the evolution of modified cap analogs, from early designs to modern trinucleotide structures, focusing on the chemical strategies employed to enhance mRNA performance.

The Foundational Role of the 5' Cap

The naturally occurring 5' cap consists of a 7-methylguanosine (m⁷G) molecule linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge. This structure is recognized by the cap-binding protein, eukaryotic initiation factor 4E (eIF4E), which is the rate-limiting step in cap-dependent translation initiation.[1] The cap also protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability within the cell.[2][3]

The most common method for producing capped mRNA in vitro is co-transcriptional capping, where a synthetic dinucleotide cap analog, typically m⁷GpppG, is included in the IVT reaction.[1][3] However, this standard analog presented a significant challenge.

The Reverse Incorporation Problem and the ARCA Breakthrough

The standard m⁷GpppG analog has a free 3'-hydroxyl (-OH) group on both of its guanosine moieties. During IVT, RNA polymerase can initiate transcription from either 3'-OH group. This results in a mixed population of mRNA molecules, where up to half may have the cap incorporated in a reverse orientation (Gppp-m⁷G-). These reverse-capped mRNAs are not recognized by the translation machinery and thus reduce the overall protein yield from the synthetic mRNA.

To overcome this, Anti-Reverse Cap Analogs (ARCAs) were developed. The key innovation of ARCA is the modification of the 3'-OH group on the m⁷G moiety, typically by replacing it with a 3'-O-methyl group (m₂⁷,³´-ᴼGpppG). This modification ensures that the RNA polymerase can only initiate transcription from the 3'-OH of the second guanosine, forcing the cap to be incorporated exclusively in the correct, forward orientation. Subsequently, it was discovered that modifying the 2'-OH position has the same effect, preventing reverse incorporation and leading to mRNAs with higher translational efficiency.

Chemical Modifications for Enhanced mRNA Function

Beyond solving the orientation problem, research has focused on further chemical modifications to the cap structure to improve mRNA stability, translation efficiency, and in vivo performance.

Phosphate Bridge Modifications

The triphosphate bridge is a target for decapping enzymes like Dcp2, which hydrolyze the cap and initiate mRNA degradation. Introducing phosphorothioate modifications, where a non-bridging oxygen atom in the phosphate backbone is replaced with sulfur, has been shown to increase resistance to these enzymes. Specifically, modification at the β-phosphate position (β-S-ARCA) protects mRNA from Dcp2 cleavage, leading to a longer half-life and higher protein expression in cells.

N²-Modifications of 7-methylguanosine

Modifying the N² position of the m⁷G ring can enhance the cap's binding affinity for eIF4E. Adding substituents like benzyl groups at this position has been shown to increase translational properties and improve the stability of the resulting mRNA compared to standard ARCA-capped transcripts. These N²-modified analogs can be potent tools for generating highly active mRNA for therapeutic applications.

Trinucleotide and Tetranucleotide Cap Analogs

In higher eukaryotes, the native cap structure is further modified by methylation of the 2'-OH group of the first and sometimes second nucleotides, creating the "Cap1" and "Cap2" structures, respectively. These modifications help the host organism distinguish its own mRNA from foreign or viral RNA, thus avoiding an innate immune response.

Standard dinucleotide ARCAs produce a "Cap0" structure. The development of trinucleotide cap analogs (e.g., m⁷GpppAₘpG) represents a significant advance, as they can co-transcriptionally generate a natural Cap1 structure. These trinucleotide analogs, such as CleanCap®, demonstrate significantly higher capping efficiencies (>90%) and lead to greater protein expression in vivo compared to ARCA. This is because they are better substrates for RNA polymerase, and the resulting Cap1 structure enhances translation and reduces immunogenicity.

Quantitative Data on Modified Cap Analogs

The performance of different cap analogs can be quantified by several key metrics. The following tables summarize representative data from various studies, comparing standard caps with modified analogs.

Table 1: Capping and Incorporation Efficiency of Various Cap Analogs

| Cap Analog | Modification Type | Capping Efficiency (%) | Correct Orientation (%) | Source |

| m⁷GpppG | Standard Dinucleotide | 61 - 70.6 | ~50 - 58 | |

| ARCA (m₂⁷,³´-ᴼGpppG) | 3'-O-methyl (Dinucleotide) | 61.87 | 100 | |

| β-S-ARCA D1 | Phosphorothioate | 75 | 100 | |

| bn²m⁷GpppG | N²-benzyl | 78 | >95 | |

| CleanCap® AG | Trinucleotide (Cap1) | >90 | 100 | |

| bn²m⁷GpppAₘpG | N²-benzyl (Trinucleotide) | 90.22 | Not Applicable |

Table 2: Translational Performance of mRNAs with Different Cap Analogs

| Cap Analog | Modification Type | Relative Translation Efficiency (vs. m⁷GpppG) | System | Source |

| m⁷GpppG | Standard Dinucleotide | 1.0 | RRL / Cells | |

| ARCA (m₂⁷,³´-ᴼGpppG) | 3'-O-methyl (Dinucleotide) | 1.47 - 2.2 | RRL / HeLa | |

| β-S-ARCA D1 | Phosphorothioate | ~2.3 (vs. parent ARCA) | RRL | |

| (4-bn-isx)²m⁷GpppG | N²-modified | 3.4 | RRL | |

| m⁷Gp₄m⁷G | Symmetric Tetraphosphate | 3.1 | RRL | |

| CleanCap® AG (3' OMe) | Trinucleotide (Cap1) | Significantly Higher (in vivo) | Mice | |

| (4-bn-isx)²m⁷GpppAₘpG | N²-modified (Trinucleotide) | 3.72 | RRL |

RRL: Rabbit Reticulocyte Lysate

Key Experimental Protocols

Co-transcriptional Capping via In Vitro Transcription (IVT)

This protocol outlines the general steps for synthesizing capped mRNA using a cap analog.

1. Template Preparation:

-

A linear DNA template is required, containing a T7 RNA polymerase promoter followed by the desired RNA sequence.

-

The template can be a linearized plasmid or a PCR product. Ensure it is high quality and free of RNases.

2. IVT Reaction Setup:

-

On ice, combine the following in an RNase-free microfuge tube:

-

Nuclease-free water

-

10X Transcription Buffer (typically includes MgCl₂, DTT, spermidine)

-

ATP, CTP, UTP solutions (e.g., 7.5 mM each)

-

GTP solution (e.g., 1.5 mM)

-

Cap Analog (e.g., ARCA or CleanCap, at a 4:1 ratio to GTP for ARCA, e.g., 6 mM)

-

Linear DNA Template (0.5-1.0 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Mix gently by pipetting and centrifuge briefly.

3. Incubation:

-

Incubate the reaction at 37°C for 2-4 hours.

4. DNA Template Removal:

-

Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to degrade the DNA template.

5. RNA Purification:

-

Purify the mRNA using lithium chloride (LiCl) precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and short transcripts.

-

Resuspend the final mRNA pellet in nuclease-free water.

6. Quality Control:

-

Assess RNA integrity and concentration using a denaturing agarose gel, UV spectrophotometry, or a bioanalyzer.

Capping Efficiency Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the industry standard for accurately quantifying capping efficiency.

1. RNase H Digestion:

-

Anneal a biotinylated DNA probe complementary to the 5' end of the target mRNA. This probe creates a specific DNA:RNA duplex.

-

Add RNase H, which specifically cleaves the RNA strand of a DNA:RNA hybrid. This releases a short 5' fragment of the mRNA.

2. Fragment Isolation:

-

Use streptavidin-coated magnetic beads to capture the biotinylated probe, which is bound to the cleaved 5' mRNA fragment.

-

Wash the beads to remove the rest of the mRNA and other reaction components.

-

Elute the 5' fragment from the beads.

3. LC-MS Analysis:

-

Inject the isolated fragment into an LC-MS system.

-

The uncapped fragment (with a 5'-triphosphate) and the capped fragment (with the m⁷G cap) will have distinct masses.

-

Quantify the areas of the corresponding peaks in the mass spectrum to determine the ratio of capped to uncapped species, yielding the capping efficiency.

In Vitro Translation Efficiency Assay

This assay measures the amount of protein produced from a given mRNA transcript using a cell-free system.

1. System Preparation:

-

Use a commercially available rabbit reticulocyte lysate (RRL) system, which contains all the necessary components for translation (ribosomes, tRNAs, initiation factors).

-

Treat the lysate with micrococcal nuclease to degrade any endogenous mRNA, ensuring that translation is dependent on the exogenously added mRNA.

2. Translation Reaction:

-

For each mRNA sample to be tested, set up a reaction containing:

-

Nuclease-treated RRL

-

An amino acid mixture (including a labeled amino acid like ³⁵S-methionine if measuring by autoradiography, or a complete mixture for luciferase assays)

-

RNase Inhibitor

-

The capped mRNA transcript (e.g., encoding a reporter protein like Firefly Luciferase)

-

-

Set up a negative control reaction with no added mRNA.

3. Incubation:

-

Incubate the reactions at 30°C for 60-90 minutes.

4. Protein Quantification:

-

If using a luciferase reporter, add luciferase substrate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of functional protein synthesized.

-

If using a radiolabel, analyze the protein products by SDS-PAGE and autoradiography to quantify the protein band of interest.

5. Data Analysis:

-

Normalize the signal from each reaction to that of a control mRNA (e.g., capped with standard m⁷GpppG) to determine the relative translation efficiency.

References

- 1. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Protein Synthesis: An In-Depth Technical Guide to the 5' Cap's Role in mRNA Translation Initiation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the critical role the 5'-cap structure plays in the initiation of eukaryotic mRNA translation. A thorough understanding of this fundamental process is essential for researchers in molecular biology, scientists developing novel therapeutics, and professionals in the field of drug development, as it represents a key regulatory node in gene expression and a potential target for therapeutic intervention.

The 5' Cap: A Molecular Beacon for the Ribosome

Eukaryotic messenger RNA (mRNA) molecules are distinguished by a unique 5' terminal modification known as the "cap." This structure consists of a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the mRNA chain via an unconventional 5'-5' triphosphate bridge. The 5' cap is not merely a structural feature; it is a critical functional element that orchestrates the initial and rate-limiting step of protein synthesis: translation initiation.[1][2][3] Its primary functions in this context are to be recognized by the translation machinery, to protect the mRNA from degradation by 5' exonucleases, and to facilitate the recruitment of the ribosomal subunits.[1][4]

The canonical mechanism of translation initiation in eukaryotes is termed "cap-dependent," underscoring the indispensable nature of this modification. This process begins with the recognition of the 5' cap by the eukaryotic initiation factor 4E (eIF4E), the cap-binding protein. This recognition event triggers a cascade of interactions leading to the assembly of the translation initiation complex at the 5' end of the mRNA.

The eIF4F Complex: The Gatekeeper of Cap-Dependent Translation

The recognition of the 5' cap by eIF4E is the catalyst for the assembly of the eIF4F complex, a heterotrimeric protein complex that is central to cap-dependent translation initiation. The components of the eIF4F complex and their functions are outlined below:

-

eIF4E: As the cap-binding subunit, eIF4E is the primary determinant of cap-dependent translation. Its availability and activity are tightly regulated, making it a critical control point in gene expression. The interaction between eIF4E and the m7G cap is a high-affinity interaction, characterized by the stacking of the methylated guanine base between two conserved tryptophan residues in the eIF4E cap-binding pocket.

-

eIF4G: This large scaffolding protein serves as a molecular bridge, connecting the various components of the translation initiation machinery. It possesses binding sites for eIF4E, the poly(A)-binding protein (PABP), the RNA helicase eIF4A, and the 40S ribosomal subunit (via its interaction with eIF3). The interaction between eIF4G and PABP circularizes the mRNA, a conformation that is thought to enhance translation efficiency by promoting ribosome recycling.

-

eIF4A: A DEAD-box RNA helicase, eIF4A is responsible for unwinding secondary structures in the 5' untranslated region (UTR) of the mRNA. This activity is crucial for allowing the 43S pre-initiation complex to scan the mRNA and locate the start codon.

The assembly of the eIF4F complex on the 5' cap is a critical step that prepares the mRNA for ribosome recruitment.

The Ribosome Scanning Model: Finding the Starting Line

Once the eIF4F complex is assembled at the 5' cap, it recruits the 43S pre-initiation complex (PIC). The PIC consists of the 40S ribosomal subunit, the initiator methionyl-tRNA (Met-tRNAi), and several other initiation factors (eIF1, eIF1A, eIF3, and eIF5).

According to the widely accepted ribosome scanning model, the 43S PIC, once recruited to the cap, moves in a 5' to 3' direction along the 5' UTR, scanning for the first AUG codon in a favorable context. The energy for this scanning process is provided by the ATP-dependent helicase activity of eIF4A. Upon recognition of the start codon, the 60S ribosomal subunit joins the complex, forming a translationally competent 80S ribosome, and protein synthesis commences.

Synergy with the Poly(A) Tail: A Closed-Loop Model for Efficient Translation

While the 5' cap is the primary recognition signal for translation initiation, the 3' poly(A) tail also plays a significant role in enhancing the efficiency of this process. The cap and the poly(A) tail function synergistically to stimulate translation, a phenomenon that has been observed across various eukaryotic systems.

This synergy is mediated by the interaction between the cap-bound eIF4G and the poly(A)-binding protein (PABP). This interaction effectively circularizes the mRNA, bringing the 3' end in close proximity to the 5' end. This "closed-loop" model is thought to promote efficient translation through several mechanisms, including:

-

Enhanced ribosome recycling: By positioning terminating ribosomes near the 5' end, the closed-loop structure may facilitate their rapid re-initiation on the same mRNA molecule.

-

Increased affinity of eIF4E for the cap: The interaction with PABP can stabilize the binding of the eIF4F complex to the 5' cap.

Regulation of Cap-Dependent Translation: The mTOR Signaling Pathway

Cap-dependent translation is a major target for cellular regulation, allowing for rapid adjustments in protein synthesis in response to various stimuli. A key regulatory hub is the mechanistic target of rapamycin (mTOR) signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.

mTORC1, a component of the mTOR pathway, directly regulates cap-dependent translation through the phosphorylation of two key downstream effectors:

-

4E-Binding Proteins (4E-BPs): In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting the assembly of the eIF4F complex and repressing cap-dependent translation. Upon activation, mTORC1 phosphorylates 4E-BPs, causing them to dissociate from eIF4E and allowing for the formation of the eIF4F complex and the initiation of translation.

-

S6 Kinases (S6Ks): mTORC1 also phosphorylates and activates S6Ks, which in turn phosphorylate several targets involved in translation, including the ribosomal protein S6 and eIF4B. Phosphorylation of eIF4B enhances its activity, further promoting the helicase function of eIF4A.

The mTOR pathway's control over eIF4E availability makes it a critical regulator of the translation of a subset of mRNAs, often those with highly structured 5' UTRs that are particularly dependent on the helicase activity of the eIF4F complex. These mRNAs frequently encode proteins involved in cell growth, proliferation, and survival, making the mTOR pathway a significant target in cancer therapy.

Alternative Mechanisms: Bypassing the Cap

While cap-dependent initiation is the predominant mechanism for translation in eukaryotes, certain viral and cellular mRNAs can initiate translation through cap-independent mechanisms. These alternative pathways allow for the synthesis of specific proteins under conditions where cap-dependent translation is compromised, such as during viral infection or cellular stress. The two main types of cap-independent initiation are:

-

Internal Ribosome Entry Sites (IRESs): IRESs are structured RNA elements, typically found in the 5' UTRs of viral and some cellular mRNAs, that can directly recruit the 40S ribosomal subunit, bypassing the need for the 5' cap and the eIF4F complex.

-

Cap-Independent Translational Enhancers (CITEs): CITEs are RNA elements that can also promote cap-independent translation, often through distinct mechanisms from IRESs.

The existence of these alternative mechanisms highlights the versatility of the translational machinery and provides further avenues for therapeutic intervention.

Quantitative Data on 5' Cap Recognition and eIF4F Assembly

The efficiency of cap-dependent translation is governed by the thermodynamics and kinetics of the molecular interactions involved in initiation complex assembly. The following tables summarize key quantitative data from the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for eIF4E and Cap Analogs

| Ligand | Kd (µM) | Method | Organism | Reference |

| m7GTP | 0.091 | Fluorescence Titration | Human | |

| m7GpppG | 0.561 | Fluorescence Titration | Human | |

| Capped Oligo (+1 C) | 1.78 | Fluorescence Titration | Human | |

| Capped Oligo (+1 A) | 0.59 | Fluorescence Titration | Human | |

| Capped Oligo (+1 G) | 0.53 | Fluorescence Titration | Human | |

| m7GpppG | 0.1 - 4.0 | Various | Various |

Table 2: Kinetic Parameters for eIF4F Complex Assembly

| Interaction | kon (M-1s-1) | koff (s-1) | Method | Organism | Reference |

| eIF4E + eIF4G(557-646) | 3 x 106 | 0.01 | Stopped-flow Fluorescence | Rabbit | |

| eIF4E•m7GpppG + eIF4G(557-646) | 3 x 106 | 0.01 | Stopped-flow Fluorescence | Rabbit | |

| eIF4F + TEV IRES | 5.9 x 107 | 12.9 | Surface Plasmon Resonance | Wheat Germ | |

| eIF4F•4B•PABP + TEV IRES | 1.77 x 108 | - | Surface Plasmon Resonance | Wheat Germ | |

| m7GpppG + eIF4E•eIF4G(557-646) | 1.79 x 108 | 79 | Stopped-flow Fluorescence | Human | |

| m7GpppG + eIF4E | 1.84 x 108 | 83 | Stopped-flow Fluorescence | Human |

Experimental Protocols for Studying the 5' Cap in Translation

A variety of experimental techniques are employed to investigate the role of the 5' cap in translation initiation. Detailed methodologies for key experiments are provided below.

In Vitro Translation Assay

This assay measures the efficiency of protein synthesis from a given mRNA template in a cell-free system.

Methodology:

-

Prepare mRNA templates: Synthesize capped and uncapped versions of a reporter mRNA (e.g., luciferase) using in vitro transcription. The cap can be incorporated co-transcriptionally using cap analogs (e.g., ARCA) or post-transcriptionally using capping enzymes.

-

Prepare cell-free extract: Use commercially available cell-free translation systems (e.g., rabbit reticulocyte lysate or wheat germ extract) or prepare extracts from cultured cells.

-

Set up translation reactions: Combine the mRNA template with the cell-free extract, an amino acid mixture (including a radiolabeled amino acid if desired), and an energy source (ATP and GTP).

-

Incubate: Incubate the reactions at the optimal temperature (typically 30°C or 37°C) for a defined period (e.g., 60-90 minutes).

-

Analyze protein synthesis: Quantify the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence after adding the appropriate substrate. For radiolabeled proteins, analysis can be performed by SDS-PAGE and autoradiography.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment.

Methodology:

-

Cell treatment and lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides in length.

-

Isolate ribosome-mRNA complexes: Isolate the 80S monosomes containing the RPFs, typically by sucrose density gradient centrifugation.

-

Extract RPFs: Extract the RPFs from the isolated ribosomes.

-

Library preparation and sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription to generate cDNA, and then amplify the cDNA library by PCR. Sequence the library using a high-throughput sequencing platform.

-

Data analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA.

Toeprinting Assay

This primer extension inhibition assay is used to map the precise location of the 48S initiation complex on an mRNA molecule.

Methodology:

-

Assemble initiation complexes: Incubate the mRNA of interest with a source of ribosomes and initiation factors (e.g., rabbit reticulocyte lysate) in the presence of a non-hydrolyzable GTP analog or a translation inhibitor that stalls the 48S complex at the start codon.

-

Primer annealing and extension: Anneal a radiolabeled or fluorescently labeled DNA primer to a region downstream of the expected initiation site. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

Reverse transcriptase stalling: The reverse transcriptase will extend the primer until it encounters the leading edge of the 48S complex, at which point it will be blocked, generating a truncated cDNA product known as a "toeprint."

-

Analysis: Analyze the size of the toeprint product by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence detection. The length of the toeprint fragment can be used to map the position of the 48S complex on the mRNA, typically 15-17 nucleotides downstream of the P-site of the ribosome.

Filter-Binding Assay

This is a simple and rapid method to quantify the interaction between a protein (e.g., eIF4E) and an RNA molecule (e.g., a capped RNA oligonucleotide).

Methodology:

-

Label the RNA: Synthesize the RNA of interest with a radioactive label (e.g., 32P).

-

Binding reaction: Incubate a fixed amount of the labeled RNA with varying concentrations of the purified protein in a suitable binding buffer.

-

Filtration: Pass the binding reactions through a nitrocellulose membrane. Proteins and protein-RNA complexes will be retained on the membrane, while free RNA will pass through.

-

Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter or phosphorimager.

-

Data analysis: Plot the fraction of bound RNA as a function of protein concentration and fit the data to a binding isotherm to determine the equilibrium dissociation constant (Kd).

Visualizing the Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts discussed in this whitepaper.

Figure 1: The canonical pathway of cap-dependent translation initiation.

Figure 2: Regulation of cap-dependent translation by the mTOR signaling pathway.

Figure 3: A simplified workflow for a ribosome profiling experiment.

Conclusion

The 5' cap is a fundamental feature of eukaryotic mRNA that plays a central and indispensable role in the initiation of translation. Its recognition by eIF4E and the subsequent assembly of the eIF4F complex are the committing steps in a highly regulated pathway that ultimately determines the protein landscape of the cell. A deep understanding of the molecular mechanisms underlying cap-dependent translation, its regulation by signaling pathways such as mTOR, and the experimental techniques used to study it, is crucial for advancing our knowledge of gene expression and for the development of novel therapeutic strategies targeting this critical cellular process. The intricate interplay of proteins and RNA at the 5' end of the message continues to be an exciting area of research, with new discoveries promising to further illuminate the complexities of translational control.

References

An In-depth Technical Guide to Anti-Reverse Cap Analogs (ARCAs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5' cap structure is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, transport, and efficient translation into protein. In vitro transcription (IVT) is a cornerstone technique for producing synthetic mRNA for research, therapeutic, and vaccine applications. However, traditional co-transcriptional capping methods using the standard m7GpppG cap analog can result in a significant portion of transcripts with the cap incorporated in a reverse orientation, rendering them translationally inactive. Anti-Reverse Cap Analogs (ARCAs) have been developed to overcome this limitation. By modifying the 7-methylguanosine nucleotide, ARCAs ensure that the cap analog is incorporated exclusively in the correct orientation, leading to a more homogeneous population of functional mRNA molecules with enhanced translational efficiency. This guide provides a comprehensive technical overview of ARCAs, including their mechanism of action, various analogs, comparative performance data, and detailed experimental protocols for their use and analysis.

Introduction to mRNA Capping and the Challenge of Reverse Incorporation

Eukaryotic mRNAs are characterized by a 7-methylguanosine (m7G) cap structure at their 5' end, linked via a 5'-5' triphosphate bridge to the first nucleotide of the transcript.[1] This cap structure is vital for several cellular processes, including:

-

Protection from exonuclease degradation: The cap blocks the 5' end of the mRNA from degradation by 5' exonucleases, thereby increasing its stability.[2]

-

Efficient translation initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex, which recruits the ribosome to the mRNA.[3][4]

-

Nuclear export: The cap plays a role in the transport of mRNA from the nucleus to the cytoplasm.[1]

During in vitro transcription, a cap structure can be added to the 5' end of the mRNA co-transcriptionally by including a cap analog in the reaction mixture. The standard cap analog, m7GpppG, has free 3'-hydroxyl groups on both of its guanosine residues. This allows the RNA polymerase to initiate transcription from either guanosine, leading to the incorporation of the cap in both the correct (m7GpppG-RNA) and the reverse (Gppp-m7G-RNA) orientation. The reverse-capped mRNAs are not efficiently recognized by the translation machinery, resulting in a lower overall yield of the desired protein.

Anti-Reverse Cap Analogs (ARCAs): The Solution to Correct Orientation

To address the issue of reverse incorporation, Anti-Reverse Cap Analogs (ARCAs) were developed. The key innovation of ARCAs is the modification of the 3'-hydroxyl group of the 7-methylguanosine, typically by methylation (3'-O-Me-m7GpppG). This modification prevents the RNA polymerase from initiating transcription from the 7-methylated guanosine, ensuring that the cap is added exclusively in the correct, translationally competent orientation.

Mechanism of Action

The mechanism of ARCA's function lies in the specificity of the RNA polymerase. The polymerase recognizes the 3'-hydroxyl group as the initiation point for nucleotide addition. By blocking the 3'-hydroxyl on the 7-methylguanosine moiety of the cap analog, transcription can only initiate from the unmodified guanosine, guaranteeing the correct orientation of the cap on the synthesized mRNA. This leads to a higher proportion of translationally active mRNA molecules.

dot

Caption: Mechanism of ARCA preventing reverse cap incorporation.

Types of ARCA Analogs

Since the initial development of the 3'-O-methylated ARCA, several other analogs have been synthesized to further improve capping efficiency, translational efficiency, and mRNA stability. These include:

-

2'-O-methyl ARCAs: Modifications at the 2'-O position of the 7-methylguanosine also prevent reverse incorporation and can offer comparable or improved performance.

-

Phosphorothioate-modified ARCAs: Substitution of a non-bridging oxygen with sulfur in the triphosphate bridge can increase the stability of the cap by making it resistant to decapping enzymes.

-

Tetra- and Pentaphosphate ARCAs: Extending the phosphate chain can increase the binding affinity to eIF4E, potentially leading to higher translational efficiency.

Quantitative Data and Performance Comparison

The use of ARCAs significantly improves the translational output of in vitro transcribed mRNA compared to the standard m7GpppG cap. Furthermore, newer capping technologies like CleanCap® offer even higher capping efficiencies.

| Capping Method | Capping Efficiency | Relative Translational Efficiency (vs. m7GpppG) | Cap Structure |

| m7GpppG (Standard) | ~50-67% (correct orientation) | 1.0 | Cap-0 |

| ARCA | ~50-80% | 1.1 - 2.6 fold higher | Cap-0 |

| CleanCap® AG | >95% | Significantly higher than ARCA | Cap-1 |

Experimental Protocols

In Vitro Transcription using ARCA

This protocol is a general guideline for co-transcriptional capping of mRNA using an ARCA analog with a commercially available kit like the mMESSAGE mMACHINE™ T7 Ultra Kit.

Materials:

-

Linearized DNA template with a T7 promoter (0.5 µg/µL)

-

mMESSAGE mMACHINE™ T7 Ultra Kit (containing 2X NTP/ARCA mix, T7 RNA Polymerase Mix, 10X Reaction Buffer)

-

Nuclease-free water

Procedure:

-

Thaw all kit components on ice. Vortex the 2X NTP/ARCA mix and 10X Reaction Buffer until they are completely in solution.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free Water: to a final volume of 20 µL

-

10X Reaction Buffer: 2 µL

-

2X NTP/ARCA Mix: 10 µL

-

Linearized DNA Template (0.5 µg/µL): 1 µL

-

T7 RNA Polymerase Mix: 2 µL

-

-

Mix the components thoroughly by gentle flicking and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4 hours.

-

To remove the DNA template, add 1 µL of DNase I (provided in some kits) and incubate at 37°C for 15 minutes.

Purification of ARCA-Capped mRNA

Following in vitro transcription, it is crucial to purify the mRNA to remove unincorporated nucleotides, enzymes, and the DNA template. Several methods can be employed.

4.2.1. LiCl Precipitation (for RNA >300 bases):

-

Adjust the reaction volume to 50 µL with nuclease-free water.

-

Add 25 µL of 7.5 M LiCl solution and mix well.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at top speed at 4°C for 15 minutes to pellet the RNA.

-

Carefully remove the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at 4°C for 10 minutes.

-

Carefully remove the ethanol and air-dry the pellet.

-

Resuspend the RNA in an appropriate volume of nuclease-free water or buffer (e.g., 0.1 mM EDTA).

4.2.2. Spin Column Purification:

For a more robust and efficient purification, especially for capped RNA, spin column-based kits are recommended. Follow the manufacturer's protocol for the specific kit used. This method effectively removes all reaction components.

Capping Efficiency Assay using RNase H

This protocol allows for the determination of the percentage of capped versus uncapped mRNA transcripts. It involves the specific cleavage of the 5' end of the mRNA using RNase H, followed by analysis of the resulting fragments by polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Purified ARCA-capped mRNA and a corresponding uncapped control transcript

-

Chimeric RNA-DNA-RNA targeting oligonucleotide (designed to hybridize to the 5' end of the mRNA)

-

RNase H and reaction buffer

-

Stop/Loading Buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 8 M Urea) and TBE buffer

Procedure:

-

Hybridization and RNase H Digestion:

-

In a nuclease-free tube, combine 5-10 pmoles of mRNA, a molar excess of the targeting oligonucleotide, and RNase H buffer to the recommended final volume.

-

Heat the mixture to 80°C for 30 seconds and then cool slowly to 25°C to allow for annealing.

-

Add RNase H to the reaction and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of Stop/Loading Buffer.

-

-

Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare and pre-run a high-percentage denaturing polyacrylamide gel.

-

Denature the samples by heating at 65-70°C for 5 minutes just before loading.

-

Load the digested capped and uncapped samples onto the gel.

-

Run the gel at a constant voltage until the dye front reaches the desired position.

-

-

Analysis:

-

Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).

-

Visualize the gel using a gel imager. The uncapped mRNA will produce a slightly larger fragment than the capped mRNA due to the presence of the 5' triphosphate.

-

Quantify the intensity of the bands corresponding to the capped and uncapped fragments.

-

Calculate the capping efficiency as: (Intensity of capped band) / (Intensity of capped band + Intensity of uncapped band) * 100%.

-

In Vitro Translation using Rabbit Reticulocyte Lysate

This protocol describes the translation of ARCA-capped mRNA in a cell-free system to assess its protein-coding potential.

Materials:

-

ARCA-capped mRNA (0.5 - 1 µg)

-

Rabbit Reticulocyte Lysate system (e.g., Promega, Thermo Fisher Scientific)

-

Amino acid mixture (with and without methionine for radiolabeling, if desired)

-

Nuclease-free water

Procedure:

-

Thaw the rabbit reticulocyte lysate and other reaction components on ice.

-

Assemble the translation reaction in a nuclease-free tube according to the manufacturer's instructions. A typical 25 µL reaction might include:

-

Reticulocyte Lysate: 12.5 µL

-

Amino Acid Mixture: 0.5 µL

-

RNase Inhibitor: 1 µL

-

ARCA-capped mRNA (0.5 µg/µL): 1 µL

-

Nuclease-free water: to 25 µL

-

-

Mix the components gently and incubate at 30°C for 60-90 minutes.

-

Stop the reaction by placing the tube on ice.

Quantification of Protein Expression:

The method for quantifying the synthesized protein depends on the nature of the protein.

-

Reporter Enzymes (e.g., Luciferase, β-galactosidase): Add the appropriate substrate and measure the enzymatic activity using a luminometer or spectrophotometer.

-

Radiolabeling: Include a radiolabeled amino acid (e.g., 35S-methionine) in the translation reaction. Analyze the products by SDS-PAGE and autoradiography.

-

Western Blotting: If an antibody to the protein is available, analyze the translation products by SDS-PAGE and Western blotting.

In Vivo Delivery and Analysis of Reporter Gene Expression

This is a generalized protocol for the delivery of ARCA-capped mRNA encoding a reporter gene (e.g., Luciferase) into mice using lipid nanoparticles (LNPs) and subsequent analysis of protein expression.

Materials:

-

Purified, sterile ARCA-capped mRNA encoding a reporter gene

-

Lipid nanoparticle (LNP) formulation components

-

Microfluidic mixing device for LNP formulation

-

Experimental animals (e.g., mice)

-

In vivo imaging system (for luciferase)

-

Luciferin substrate

Procedure:

-

LNP Formulation:

-

Prepare the lipid mixture (ionizable lipid, helper lipid, cholesterol, PEG-lipid) in ethanol.

-

Prepare the mRNA in an aqueous buffer (e.g., citrate buffer).

-

Use a microfluidic mixing device to rapidly mix the lipid and mRNA solutions to form mRNA-LNPs.

-

Dialyze the LNP formulation against PBS to remove ethanol and non-encapsulated mRNA.

-

Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

-

-

In Vivo Administration:

-

Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous, intramuscular).

-

-

Analysis of Reporter Gene Expression:

-

At various time points after administration, anesthetize the mice.

-

Inject the luciferin substrate intraperitoneally.

-

Image the mice using an in vivo imaging system to detect bioluminescence.

-

Quantify the luminescent signal in different organs to determine the biodistribution and level of protein expression.

-

Mandatory Visualizations

dot

Caption: Cap-dependent translation initiation pathway.

dot

References

An In-depth Technical Guide to m7Gpppm6AmpG as a Tool for mRNA Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of optimizing mRNA design for maximal efficacy and safety. The 5' cap structure is a key determinant of an mRNA's fate within the cell, profoundly influencing its translation, stability, and immunogenicity. While early in vitro transcription methods relied on simple cap analogs, recent advancements have led to the development of sophisticated trinucleotide cap analogs that mimic the natural cap structures found in higher eukaryotes.

This technical guide focuses on one such advanced cap analog: m7Gpppm6AmpG . This molecule, featuring a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to an N6,2'-O-dimethylated adenosine (m6Am), offers a powerful tool for generating highly potent and stable mRNA. The presence of both N6-methylation (m6A) and 2'-O-methylation (Am) on the first transcribed nucleotide significantly enhances translational efficiency and allows the mRNA to evade innate immune detection. This guide provides a comprehensive overview of the core concepts, quantitative performance data, detailed experimental protocols, and the underlying signaling pathways related to the use of this compound in mRNA research and development.

Core Concepts: The Significance of Cap Structure

The 5' cap is a hallmark of eukaryotic mRNA, essential for multiple stages of the mRNA lifecycle.[1] It consists of a 7-methylguanosine nucleotide linked to the first nucleotide of the mRNA transcript through an unusual 5'-5' triphosphate bridge.[2] This structure, known as Cap-0, is crucial for nuclear export, splicing, protection from exonuclease degradation, and, most importantly, the initiation of translation.[1][2][3]

Enhancing Translational Efficiency

Cap-dependent translation initiation is the primary mechanism for protein synthesis in eukaryotes. The process begins when the cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E). This binding event nucleates the assembly of the eIF4F complex, which then recruits the 40S ribosomal subunit to the mRNA, allowing it to scan for the start codon. The affinity of eIF4E for the cap is a rate-limiting step in translation.

Modifications within the cap structure, such as those present in this compound, can significantly enhance this process. The 2'-O-methylation on the first nucleotide (creating a "Cap-1" structure) and the N6-methylation of adenosine (m6A) have been shown to promote more efficient translation. While the precise mechanism is still under investigation, it is believed that these modifications optimize the interaction with the translation machinery.

Increasing mRNA Stability

The stability of an mRNA molecule, often measured by its half-life, dictates the duration and amount of protein that can be produced from it. A primary pathway for mRNA degradation is initiated by the removal of the 5' cap by decapping enzymes like Dcp1/Dcp2, which exposes the transcript to 5'-to-3' exonucleases. The integrity of the cap structure is therefore paramount for mRNA longevity.

Advanced cap analogs can confer enhanced stability. For instance, modifications in the triphosphate bridge, such as phosphorothioate substitutions, have been shown to make mRNAs more resistant to decapping enzymes. Furthermore, by promoting efficient translation, a stable cap structure ensures the mRNA is occupied by ribosomes, which sterically hinders access for degradation machinery, thereby linking translation efficiency and mRNA stability.

Evading the Innate Immune Response

The cellular innate immune system has evolved to recognize and respond to foreign nucleic acids, a key feature of viral infections. Pattern Recognition Receptors (PRRs) in the cytoplasm, such as RIG-I and MDA5, are adept at distinguishing viral RNA from host mRNA. One of the key molecular signatures they detect is the absence of a proper 5' cap structure; for example, RNAs with a 5'-triphosphate are potent triggers of the immune response.

The Cap-1 structure, containing a 2'-O-methylation on the first nucleotide, is a critical "self" marker in higher eukaryotes. Its absence leads to recognition by RIG-I and subsequent activation of a potent antiviral response, including the production of type I interferons. The this compound analog ensures the co-transcriptional formation of a Cap-1 structure, effectively camouflaging the in vitro-synthesized mRNA as a host molecule. This minimizes the activation of inflammatory pathways, which is crucial for the safety and efficacy of mRNA-based therapeutics.

Quantitative Performance Data

The use of modified trinucleotide cap analogs like this compound leads to significant improvements in mRNA performance compared to standard dinucleotide analogs (e.g., m7GpppG or ARCA). The following tables summarize representative quantitative data from studies evaluating the impact of cap structure on translation and stability.

Table 3.1: Comparative Translational Efficiency of Capped mRNAs

| Cap Analog | System | Fold Increase in Protein Expression (vs. m7GpppG) | Reference |

|---|---|---|---|

| m2,7,3'-OGpppG (ARCA) | Rabbit Reticulocyte Lysate | 2.3 - 2.6 | |

| Phosphorothioate-modified ARCA (β-S-ARCA) | Rabbit Reticulocyte Lysate | ~2.5 - 3.0 |

| Trinucleotide Caps (e.g., this compound) | Cultured Mammalian Cells | > 3.0 (variable by cell type) | |

Table 3.2: Comparative Stability of Capped mRNAs

| mRNA Feature | System | Observation | Reference |

|---|---|---|---|

| Phosphorothioate-modified cap (β-position) | In vitro decapping assay | Increased resistance to Dcp2 cleavage | |

| N6-methyladenosine (m6A) | Plant Cells | Can promote rapid turnover of specific transcripts while stabilizing others | |

| High Ribosome Occupancy | Human Cells | Strong positive correlation with mRNA stability |

| Splicing-related features | Human Cells | Positively correlated with RNA stability | |

Table 3.3: Immunogenicity Profile of Capped mRNAs

| Cap Structure | Receptor | Consequence | Reference |

|---|---|---|---|

| Cap-0 (e.g., from m7GpppG) | RIG-I / IFIT | Recognition as non-self, induction of Type I Interferon | |

| Cap-1 (e.g., from this compound) | RIG-I / IFIT | Evasion of recognition, reduced immunogenicity |

| 5'-triphosphate (uncapped) | RIG-I | Strong activation of innate immune response | |

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and application of mRNA capped with this compound.

Protocol for In Vitro Transcription (IVT) with Co-transcriptional Capping

This protocol describes the synthesis of mRNA from a linearized DNA template using T7 RNA polymerase, incorporating the this compound cap analog co-transcriptionally.

Materials:

-

Linearized plasmid DNA template (1 µg) with a T7 promoter

-

This compound trinucleotide cap analog

-

NTP solution mix (ATP, CTP, UTP, GTP)

-

T7 RNA Polymerase

-

Transcription Buffer (5x)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice. Keep enzymes and NTPs cold.

-

Set up the transcription reaction at room temperature in the following order to prevent precipitation of DNA by spermidine in the buffer:

Reagent Volume (for 50 µL reaction) Final Concentration Nuclease-free Water to 50 µL - 5x Transcription Buffer 10 µL 1x This compound (e.g., 50 mM) 4 µL 4 mM ATP, CTP, UTP (100 mM each) 1.5 µL each 3 mM each GTP (100 mM) 0.75 µL 1.5 mM Linearized DNA Template X µL 1 µg RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for an additional 15 minutes.

Note: The optimal ratio of cap analog to GTP is critical for high capping efficiency and yield. A ratio of 2:1 to 4:1 (Cap:GTP) is often recommended for trinucleotide analogs.

Protocol for Purification of Capped mRNA

Purification is necessary to remove enzymes, unincorporated nucleotides, and the DNA template.

Materials:

-

IVT reaction mixture

-

LiCl (Lithium Chloride) solution (e.g., 8 M)

-

Nuclease-free water

-

70% Ethanol (ice-cold)

-

Optional: Column-based RNA purification kit (e.g., MEGAclear™ Kit)

Procedure (LiCl Precipitation):

-

Add a volume of nuclease-free water to the IVT reaction to bring the total volume to 100 µL.

-

Add 30 µL of 8 M LiCl. Mix well.

-

Incubate at -20°C for at least 30 minutes to precipitate the RNA.

-

Centrifuge at >12,000 x g for 15 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Aspirate the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the purified mRNA in an appropriate volume of nuclease-free water.

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity via gel electrophoresis.

Protocol for In Vitro Transfection of this compound-capped mRNA

This protocol provides a general guideline for transfecting cultured mammalian cells with purified mRNA using a lipid-based transfection reagent.

Materials:

-

Purified this compound-capped mRNA

-

Cultured mammalian cells (e.g., HEK293, HeLa) in a 12-well plate at ~70-90% confluency

-

Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)

-

Reduced-serum medium (e.g., Opti-MEM™)

-

Complete culture medium

Procedure (per well of a 12-well plate):

-

Complex Formation:

-

Solution A: Dilute 1.0 - 2.0 µg of mRNA in 50 µL of Opti-MEM™. Mix gently.

-

Solution B: Dilute 2 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

Combine Solution A and Solution B. Mix gently and incubate for 20 minutes at room temperature to allow mRNA-lipid complexes to form.

-

-

Transfection:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with DPBS.

-

Add the 100 µL mRNA-lipid complex mixture to the well.

-

Add 400 µL of pre-warmed Opti-MEM™ to the well for a total volume of 500 µL.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, aspirate the transfection medium.

-

Add 1 mL of complete culture medium to the well.

-

Return the plate to the incubator and analyze for protein expression at the desired time points (e.g., 12, 24, 48 hours).

-

Signaling Pathways and Molecular Interactions

Visualizing the molecular pathways involved in mRNA translation and immune sensing provides a clear understanding of the advantages conferred by the this compound cap.

Caption: Experimental workflow for producing and using this compound-capped mRNA.

Caption: Innate immune sensing of mRNA based on 5' cap structure.

Conclusion and Future Directions

The this compound cap analog represents a significant step forward in the design of synthetic mRNA for research and therapeutic applications. By incorporating key modifications found in endogenous mammalian mRNA, it simultaneously enhances protein expression, increases transcript stability, and mitigates innate immune activation. This trifecta of benefits makes it an invaluable tool for applications ranging from protein replacement therapies and cancer immunotherapies to the development of next-generation vaccines.

Future research will likely focus on further refining cap analog chemistry to achieve even greater control over mRNA fate. The development of novel trinucleotide analogs with different modifications or triphosphate bridge chemistries may unlock new functionalities, such as tissue-specific translation or environmentally responsive expression. As our understanding of the complex interplay between mRNA structure and cellular machinery deepens, tools like this compound will continue to be at the forefront of innovation, driving the next wave of RNA-based medicines.

References

An In-depth Technical Guide to the Chemical Synthesis of m7Gpppm6AmpG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of m7Gpppm6AmpG, a critical trinucleotide cap analog of messenger RNA (mRNA). The presence of N6-methyladenosine (m6A) at the first transcribed nucleotide, in conjunction with the 7-methylguanosine cap, plays a significant role in modulating mRNA stability and translation efficiency. Understanding the synthesis of this molecule is paramount for researchers in the fields of molecular biology, drug discovery, and mRNA-based therapeutics.

Overview of the Synthetic Strategy

The chemical synthesis of this compound is a multi-step process that culminates in the formation of a 5'-5' triphosphate linkage between 7-methylguanosine (m7G) and the dinucleotide m6AmpG. The general strategy involves three main stages:

-

Synthesis of Precursors: Preparation of the key building blocks, namely 7-methylguanosine 5'-diphosphate (m7GDP) and the 5'-phosphorylated dinucleotide, p(m6Am)pG.

-

Coupling Reaction: Activation of one precursor and subsequent coupling with the other to form the trinucleotide structure.

-

Purification and Characterization: Isolation and verification of the final product.

The most common approach for the crucial coupling step involves the reaction of an activated m7GDP derivative, typically the P-imidazolide (m7GDP-Im), with the 5'-phosphorylated dinucleotide in the presence of a metal ion catalyst, such as zinc chloride (ZnCl2), in an anhydrous organic solvent like N,N-dimethylformamide (DMF)[1][2][3][4].

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar trinucleotide cap analogs and provide a detailed guide for the preparation of this compound.

2.1. Synthesis of 7-methylguanosine 5'-diphosphate (m7GDP)

An efficient and selective methylation of guanosine 5'-diphosphate (GDP) is crucial. A reported industrial-scale synthesis achieves this with high yield[5].

-

Materials: Guanosine 5'-diphosphate (GDP), Dimethyl sulfate, Water, 10 M NaOH.

-

Procedure:

-

Dissolve GDP in water.

-

Adjust the pH to approximately 4.0.

-

Slowly add dimethyl sulfate dropwise over 1 hour at room temperature while maintaining the pH between 3.8 and 4.0 with the addition of 10 M NaOH.

-

Monitor the reaction by HPLC. The reaction is typically complete within 2 hours.

-

Purify the resulting m7GDP by ion-exchange chromatography.

-

2.2. Synthesis of 5'-phosphorylated N6-methyl-2'-O-methyladenosylyl-(3'->5')-guanosine (p(m6Am)pG)

This dinucleotide is prepared using solid-phase phosphoramidite chemistry.

-

Materials: Controlled pore glass (CPG) solid support functionalized with guanosine, N6-methyl-2'-O-methyladenosine phosphoramidite, standard reagents for oligonucleotide synthesis.

-

Procedure:

-

Perform solid-phase synthesis on a DNA/RNA synthesizer using the guanosine-derivatized CPG support.

-

Couple the N6-methyl-2'-O-methyladenosine phosphoramidite to the 5'-hydroxyl of the support-bound guanosine.

-

Introduce the 5'-phosphate group using a commercial phosphitylating reagent.

-

Cleave the dinucleotide from the solid support and deprotect using standard procedures.

-

Purify the crude p(m6Am)pG by ion-exchange chromatography and/or reversed-phase HPLC.

-

2.3. Activation of m7GDP to m7GDP-Imidazolide (m7GDP-Im)

The activation of m7GDP is a critical step to facilitate the subsequent coupling reaction.

-

Materials: m7GDP, 1,1'-Carbonyldiimidazole (CDI), Anhydrous DMF.

-

Procedure:

-

Dissolve the triethylammonium salt of m7GDP in anhydrous DMF.

-

Add an excess of CDI and stir the reaction at room temperature.

-

Monitor the formation of the imidazolide by HPLC. The reaction is typically complete within a few hours.

-

The resulting m7GDP-Im solution can be used directly in the next step.

-

2.4. Coupling of m7GDP-Im with p(m6Am)pG

This is the key step in forming the trinucleotide cap analog.

-

Materials: Solution of m7GDP-Im in DMF, triethylammonium salt of p(m6Am)pG, anhydrous Zinc Chloride (ZnCl2), anhydrous DMF.

-

Procedure:

-

Dissolve the p(m6Am)pG in anhydrous DMF.

-

Add the solution of m7GDP-Im (typically a 1.5 to 2-fold excess).

-

Add a significant excess of anhydrous ZnCl2 (e.g., 8-20 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 days, monitoring its progress by HPLC.

-

Quench the reaction by adding an aqueous solution of EDTA to chelate the zinc ions.

-

2.5. Purification and Characterization of this compound

The final product is purified and its identity confirmed.

-

Purification:

-

Ion-Exchange Chromatography: The quenched reaction mixture is first subjected to ion-exchange chromatography (e.g., on DEAE Sephadex) using a gradient of a suitable buffer like triethylammonium bicarbonate (TEAB). Fractions containing the product are collected.

-

Reversed-Phase HPLC: Further purification to high purity is achieved by semi-preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A variety of mobile phases can be used, often consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like acetonitrile. The use of an ion-pairing agent like triethylammonium acetate (TEAA) can improve separation.

-

-

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.

-

NMR Spectroscopy: 1H and 31P NMR spectroscopy are essential for confirming the structure of this compound, including the presence of the methyl groups and the triphosphate linkage.

-

Quantitative Data

The following table summarizes typical yields reported for analogous trinucleotide cap analog syntheses, which can be expected to be similar for this compound.

| Reaction Step | Starting Materials | Product | Typical Yield (%) | Reference |

| Methylation of GDP | GDP, Dimethyl sulfate | m7GDP | >96% | |

| Coupling Reaction | m7(LNA)ImGDP, pAmpG | m7(LNA)GppAmpG | 55% | |

| Coupling Reaction | m7GDP, pAmpG | m7GpppAmpG | 70% (from dinucleotide) |

Visualization of Pathways and Workflows

4.1. Chemical Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Caption: Workflow for the chemical synthesis of this compound.

4.2. Biological Signaling Pathway of m6Am Modification

The N6-methylation of the cap-adjacent adenosine is a dynamic process regulated by a "writer" and an "eraser" enzyme.

References

- 1. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel approach to solid phase chemical synthesis of oligonucleotide mRNA cap analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trinucleotide mRNA Cap Analogue N6-Benzylated at the Site of Posttranscriptional m6Am Mark Facilitates mRNA Purification and Confers Superior Translational Properties In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of dinucleotide cap analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Principles of In Vitro Transcription Capping

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies of in vitro transcription (IVT) capping, a critical step in the synthesis of functional messenger RNA (mRNA). Proper capping of synthetic mRNA is paramount for its stability, translational efficiency, and for evading the innate immune response, making it a cornerstone of mRNA-based therapeutics and vaccines.

The 5' Cap: A Critical Modification for mRNA Function

Eukaryotic and viral mRNAs possess a unique 5' terminal structure known as the "cap". This modification consists of a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the mRNA chain via a distinctive 5'-to-5' triphosphate bridge.[1][] This cap structure is crucial for a variety of cellular processes that govern the fate of the mRNA molecule.[1]

The primary functions of the 5' cap include:

-

Protection from Degradation: The cap structure shields the mRNA from exonucleolytic degradation, thereby increasing its stability within the cellular environment.[][3]

-

Enhanced Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex. This interaction facilitates the recruitment of ribosomes to the mRNA, a critical step in protein synthesis. The cap, in conjunction with the 3' poly(A) tail, promotes a "closed-loop" formation of the mRNA, which is thought to enhance ribosome recycling and overall translation efficiency.

-

Nuclear Export: The cap plays a role in the transport of mature mRNA from the nucleus to the cytoplasm, where translation occurs.

-

Immune Evasion: The presence of a cap, particularly a Cap-1 structure, helps the synthetic mRNA evade recognition by the innate immune system, which can otherwise be triggered by foreign RNA.

There are three main types of cap structures, distinguished by the methylation status of the first and second nucleotides of the transcript:

-

Cap-0 (m7GpppN): Features a 7-methylguanosine cap, but the first nucleotide is not methylated at the 2'-O position.

-

Cap-1 (m7GpppNm): In addition to the m7G cap, the first nucleotide is methylated at the 2'-O position. This is the predominant cap structure in higher eukaryotes and is crucial for avoiding innate immune recognition.

-

Cap-2: Both the first and second nucleotides are 2'-O methylated. The biological significance of this structure is still under investigation, but it is believed to further enhance translational efficiency.

Methods for In Vitro Transcription Capping

There are two primary strategies for adding a 5' cap to in vitro transcribed mRNA: co-transcriptional capping and post-transcriptional (enzymatic) capping.

Co-transcriptional Capping

In this method, a cap analog is included in the in vitro transcription reaction mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase incorporates the cap analog at the 5' end of the nascent RNA transcript.

Advantages:

-

Simplified Workflow: It is a one-step reaction, streamlining the mRNA production process.

-

Reduced Purification Steps: Eliminates the need for a separate enzymatic capping reaction and subsequent purification.

Disadvantages:

-

Lower Yield: The presence of the cap analog, which competes with GTP for initiation, can lead to a lower overall yield of RNA.

-

Incomplete Capping: The reaction produces a mixture of capped and uncapped transcripts.

-